molecular formula C9H13NO2 B1298147 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid CAS No. 134796-54-6

3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid

Cat. No.: B1298147
CAS No.: 134796-54-6
M. Wt: 167.2 g/mol
InChI Key: LDSCRIAAKASRHB-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1H-pyrrol-1-yl)propanoic acid, also known as 3-Methylpyrrole-2-carboxylic acid, is an organic compound belonging to the pyrrole family. It is a colorless, water-soluble solid that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a building block in the synthesis of more complex molecules. In addition, 3-Methylpyrrole-2-carboxylic acid is a useful intermediate for the synthesis of other compounds such as 3-Methylpyrrole-2-carboxaldehyde.

Scientific Research Applications

Amino Acid Reactions

  • Study on Amino Acids and Hexanedione : A study by Pei et al. (2007) demonstrated that beta-alanine and glycine reacted with 2,5-hexanedione to form new reaction products, including 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid. This discovery suggests potential in vitro reactions between amino acids and hexanedione, which could have implications in the central nervous system (Pei et al., 2007).

Synthesis and Properties

  • Synthesis and Characterization of Pyrrole Alkaloids : Research by Youn et al. (2013) isolated new pyrrole alkaloids from Lycium chinense, indicating the potential for synthesizing novel compounds with pyrrole structures (Youn et al., 2013).
  • Benzodipyrrinones Studies : Boiadjiev and Lightner (2003) investigated benzodipyrrinones, involving base-catalyzed condensation that could incorporate structures similar to this compound. This highlights the compound's relevance in creating complex molecular structures (Boiadjiev & Lightner, 2003).

Antimicrobial Applications

  • Antimicrobial Pyrrole Derivatives : A study by Kumar et al. (2017) synthesized novel pyrrole derivatives, showing potential for in vitro antibacterial activity. This suggests the utility of pyrrole structures in antimicrobial applications (Kumar et al., 2017).

Structural Investigations

  • Crystal Structure Analysis : Xiang (2005) synthesized and analyzed the crystal structure of a compound related to this compound, providing insights into the structural characteristics of such compounds (Xiang, 2005).

Diverse Chemical Syntheses

  • Synthesis of Polysubstituted Pyrroles : Kolos and Chechina (2019) conducted research on the synthesis of polysubstituted pyrroles, indicating the versatility of pyrrole-based compounds in chemical synthesis (Kolos & Chechina, 2019).

Safety and Hazards

The compound is associated with the signal word “Warning” and the hazard statement “H319” which indicates that it causes serious eye irritation . Precautionary statements include “P264”, “P280”, “P305+P351+P338”, and "P337+P313" .

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-3-4-8(2)10(7)6-5-9(11)12/h3-4H,5-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSCRIAAKASRHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1CCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354461
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134796-54-6
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: It is possible. 2,5-Hexanedione is known to react with amino acids, particularly lysine, forming pyrrole adducts []. While the specific compound 3-(2,5-dimethyl-1H-pyrrol-1-yl)propanoic acid isn't mentioned in the provided research [], the reaction between 2,5-hexanedione and other amino acids, under specific conditions, could potentially lead to the formation of similar pyrrole-containing compounds. Further investigation and specific reaction conditions would be needed to confirm this possibility.

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